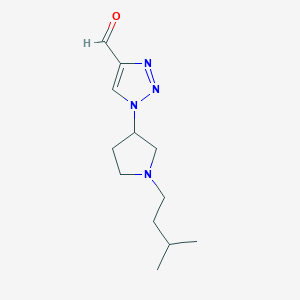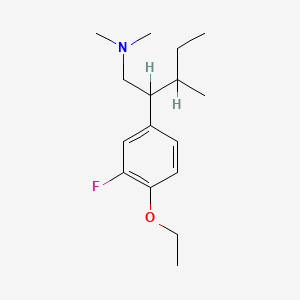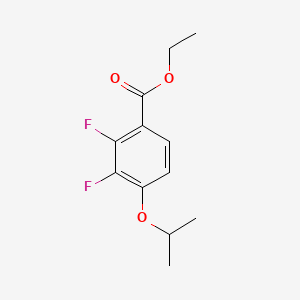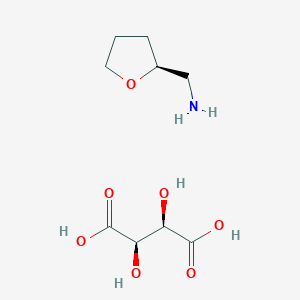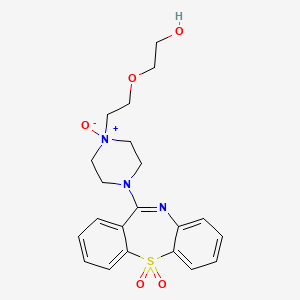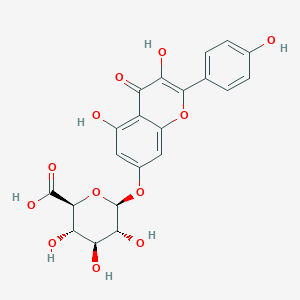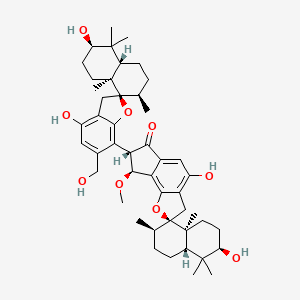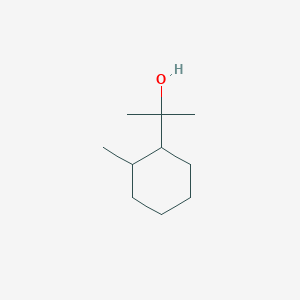
o-Menthan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Menthan-8-ol: is an organic compound with the molecular formula C10H20O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by its IUPAC name, 2-(2-Methylcyclohexyl)-2-propanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Menthan-8-ol typically involves the hydrogenation of piperitone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation process converts the carbon-carbon double bonds in piperitone to single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
o-Menthan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of menthone and menthol.
Reduction: Formation of menthane.
Substitution: Formation of menthyl ethers and esters.
Wissenschaftliche Forschungsanwendungen
o-Menthan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical analgesics and anti-inflammatory agents.
Industry: Used in the formulation of fragrances, flavors, and cosmetics
Wirkmechanismus
The mechanism of action of o-Menthan-8-ol involves its interaction with various molecular targets and pathways:
Cold and Menthol Receptor 1 (TRPM8): this compound activates this receptor, leading to a cooling sensation.
κ-Opioid Receptor: It may also act as an agonist at this receptor, contributing to its analgesic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: Similar in structure but differs in the position of the hydroxyl group.
Menthone: An oxidized form of menthol.
Pulegone: A related monoterpene with a ketone functional group.
Uniqueness
o-Menthan-8-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its ability to activate the TRPM8 receptor makes it particularly valuable in applications requiring a cooling effect .
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(2-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
IICCIPKJBCWTBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


